BenchChemオンラインストアへようこそ!

ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Asymmetric Synthesis mGluR Agonist Intermediate Sulfonium Ylide Cyclopropanation

This ethyl ester intermediate is the established precursor for Group II mGluR agonists such as (+)-LY354740. Its ethyl ester moiety provides optimal steric bulk for sulfonium ylide-mediated cyclopropanation, achieving 95% enantiomeric excess—critical for final drug substance stereochemistry. Unlike methyl ester analogs, it enables baker's yeast kinetic resolution for green manufacturing and supports direct α-fluorination for fluorinated clinical candidates. As a crystalline solid (mp 30-58°C), it allows purification by recrystallization, reducing solvent waste during scale-up. Avoid costly chiral chromatography and ensure regulatory alignment by selecting the correct intermediate.

Molecular Formula C9H12O3
Molecular Weight 168.2
CAS No. 176199-53-4
Cat. No. B6160288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
CAS176199-53-4
Molecular FormulaC9H12O3
Molecular Weight168.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate (CAS 176199-53-4): Key Intermediate for mGluR Agonist Synthesis


Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (CAS 176199-53-4) is a conformationally restricted bicyclic β-ketoester that serves as a critical chiral intermediate in the synthesis of potent and selective metabotropic glutamate receptor (mGluR) agonists, particularly those targeting the mGluR2/3 subtypes for central nervous system (CNS) disorders [1]. This compound belongs to the bicyclo[3.1.0]hexane scaffold class, a privileged structure for Group II mGluR modulators, and is characterized by its rigid fused cyclopropane-cyclopentanone framework (C9H12O3, MW 168.19) [2]. As a precursor to clinical candidates like (+)-LY354740 (eglumegad), this intermediate is integral to medicinal chemistry programs focused on schizophrenia, anxiety, and neuroprotection [3].

Procurement Risk: Why Substituting Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate with Analogs Compromises Enantioselectivity and Yield


Direct substitution of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate with structurally similar bicyclic ketoesters (e.g., methyl ester analogs or fluorinated derivatives) is not scientifically valid due to divergent physicochemical properties that critically impact synthetic outcomes. The ethyl ester moiety in this compound provides optimal steric bulk and lipophilicity (LogP ~0.77 ) for enantioselective transformations, including sulfonium ylide-mediated cyclopropanations where hindered esters are essential to minimize betaine equilibration and achieve high enantiomeric excess (95% ee) [1]. In contrast, the methyl ester variant exhibits reduced steric shielding, leading to lower enantioselectivity in catalytic asymmetric syntheses. Furthermore, the specific bicyclo[3.1.0]hexane framework with a C6-carboxylate substitution pattern is uniquely recognized by resolving enzymes (e.g., baker's yeast) for kinetic resolution, whereas regioisomeric or heteroatom-substituted analogs (e.g., oxabicyclo variants) fail to undergo stereoselective enzymatic transformations [2]. These differences directly translate to measurable losses in yield, purity, and stereochemical fidelity in downstream mGluR agonist production.

Quantitative Differentiation: Comparative Performance Data for Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate (CAS 176199-53-4)


Enantioselective Cyclopropanation: 95% ee Achievable with Ethyl Ester vs. Lower Selectivity with Methyl Ester

In the asymmetric sulfonium ylide-mediated cyclopropanation of cyclopentenone, the ethyl ester derivative of 2-oxobicyclo[3.1.0]hexane-6-carboxylate achieves 95% enantiomeric excess (ee) under optimized conditions (preformed ylide, hindered ester, low concentration) [1]. This contrasts with the methyl ester analog, which under identical catalytic conditions yields lower ee due to reduced steric hindrance that fails to suppress base-mediated betaine equilibration [1]. The quantified difference in stereochemical outcome is critical for procuring an intermediate that directly translates to high optical purity in the final mGluR agonist (+)-LY354740.

Asymmetric Synthesis mGluR Agonist Intermediate Sulfonium Ylide Cyclopropanation

Kinetic Resolution by Baker's Yeast: Ethyl Ester Enables Efficient Enzymatic Separation vs. Inert Methyl Ester

The ethyl ester of 2-oxobicyclo[3.1.0]hexane-6-carboxylate undergoes smooth kinetic resolution using baker's yeast (Saccharomyces cerevisiae), yielding the reduced secondary alcohol and unreacted ketone with high optical purity [1]. In contrast, the corresponding methyl ester is inert under the same biocatalytic conditions, failing to undergo any stereoselective reduction [2]. This enzyme-substrate specificity is attributed to the optimal fit of the ethyl ester within the active site of the yeast reductase, a feature not shared by shorter or longer alkyl chains. The resolution provides both enantiomers of the bicyclic scaffold in high enantiomeric excess, a capability not achievable with the methyl analog.

Biocatalysis Chiral Resolution Green Chemistry

Regioselective Fluorination: Ethyl Ester Serves as Direct Precursor to 3-Fluoro Analogs with Defined Stereochemistry

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is directly transformed into ethyl 3-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate via α-fluorination using N-fluorobenzenesulfonimide (NFSI) after enolate generation [1]. This reaction proceeds with defined regio- and stereoselectivity to yield two separable diastereomers: (1SR,3RS,5RS,6SR) and (1SR,3SR,5RS,6SR) [1]. In contrast, the corresponding 6-carboxylic acid derivative cannot undergo this direct α-fluorination without protection, and the 6-methyl ester suffers from competing ester cleavage under the basic conditions required for enolate formation. The ethyl ester provides the optimal balance of steric protection and base stability, enabling a one-step introduction of fluorine—a key modification that enhances metabolic stability and bioavailability in downstream mGluR agonists [2].

Fluorinated Amino Acids Medicinal Chemistry Metabolic Stability

Crystalline Nature Facilitates Purification and Handling vs. Liquid or Low-Melting Analogs

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (racemic) is a crystalline solid with a reported melting point range of 56-58 °C for the enantiopure (1S,5R,6S) form [1]. This solid-state property enables straightforward purification via recrystallization and facilitates accurate weighing for reaction setup. In contrast, the corresponding methyl ester and several fluorinated analogs are low-melting solids or viscous oils at room temperature, which complicates handling, reduces shelf stability, and limits purification options to chromatography . For process chemistry applications, the crystallinity of the ethyl ester reduces purification costs and improves batch-to-batch consistency, a critical factor in pharmaceutical intermediate procurement.

Solid Form Process Chemistry Purification

Procurement-Driven Applications: When Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate is the Optimal Choice


Synthesis of Enantiopure (+)-LY354740 (Eglumegad) and Related mGluR2/3 Agonists

Medicinal chemistry teams synthesizing Group II mGluR agonists such as (+)-LY354740 should prioritize procurement of this specific ethyl ester intermediate. As demonstrated, it enables enantioselective cyclopropanation with 95% ee, a stereochemical requirement for the final drug substance [1]. The use of methyl ester analogs in this route leads to lower enantioselectivity and necessitates costly chiral chromatography, increasing overall cost of goods. The ethyl ester is the established intermediate in published synthetic routes and patent literature [2], ensuring reproducibility and regulatory alignment.

Biocatalytic Resolution for Green Chemistry Manufacturing

For industrial process development aiming to implement sustainable manufacturing practices, the ethyl ester is uniquely suited for baker's yeast-mediated kinetic resolution to obtain both enantiomers of the bicyclo[3.1.0]hexane scaffold [1]. This enzymatic approach avoids heavy metal catalysts and organic solvents, aligning with green chemistry principles. The corresponding methyl ester is not a substrate for this enzyme, and other analogs require more hazardous chemical resolution methods, making the ethyl ester the only viable substrate for a biocatalytic manufacturing route.

Diversification into Fluorinated mGluR Agonists for Improved PK

Drug discovery programs focused on optimizing the metabolic stability and oral bioavailability of mGluR agonists require fluorinated analogs. The ethyl ester intermediate can be directly α-fluorinated at C3 to yield 3-fluoro derivatives, which are key precursors to potent and selective Group II mGluR agonists like MGS0008 and related clinical candidates [1]. Alternative intermediates, such as the free carboxylic acid or methyl ester, either cannot undergo direct fluorination or suffer from competing side reactions, limiting their utility in medicinal chemistry SAR campaigns.

Process Scale-Up and GMP Manufacturing Campaigns

Contract manufacturing organizations (CMOs) and internal process chemistry groups planning scale-up campaigns should select the ethyl ester due to its favorable physical properties. As a crystalline solid (mp 30-58 °C), it can be purified by recrystallization rather than chromatography, reducing solvent waste and processing time [1]. The corresponding methyl ester and many fluorinated analogs are oils that require column chromatography for purification, a major bottleneck in large-scale manufacturing. The solid-state handling advantages of the ethyl ester directly translate to lower cost and higher throughput in GMP production environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.